

(S)-Formetorex: A Technical Guide to a Chiral Building Block

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formetorex, (S)-*

Cat. No.: *B15181058*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Formetorex, systematically known as N-[(2S)-1-phenylpropan-2-yl]formamide, is a chiral compound belonging to the substituted amphetamine class.^[1] While its racemic form is recognized as an intermediate in the Leuckart synthesis of amphetamine, the enantiomerically pure (S)-formetorex holds potential as a chiral building block in organic synthesis, particularly for the introduction of the chiral (S)-1-phenylpropan-2-yl moiety.^{[1][2]} This technical guide provides an in-depth overview of (S)-formetorex, focusing on its synthesis, properties, and potential applications in the development of complex chiral molecules.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-Formetorex is presented in the table below.

Property	Value	Reference
IUPAC Name	N-[(2S)-1-phenylpropan-2-yl]formamide	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	[1]
CAS Number	15547-39-4	[1]
Appearance	Not specified in literature	
Solubility	Not specified in literature	

Synthesis of (S)-Formetorex

The primary and most direct route to enantiomerically pure (S)-formetorex is through the N-formylation of (S)-amphetamine. This method ensures the retention of the stereochemistry at the chiral center.

Experimental Protocol: N-Formylation of (S)-Amphetamine

This protocol is based on a general procedure for the N-formylation of amines using formic acid.

Materials:

- (S)-Amphetamine
- Formic acid (85-98%)
- Toluene
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of (S)-amphetamine (1.0 equivalent) in toluene in a round-bottom flask, add formic acid (1.0-1.2 equivalents).
- Heat the reaction mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator to yield crude (S)-formetorex.
- The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data:

While specific yield and enantiomeric excess data for the synthesis of (S)-Formetorex are not readily available in the literature, similar N-formylation reactions of primary amines typically proceed with high yields, often exceeding 90%. The stereochemical integrity of the chiral center is expected to be maintained under these conditions.

Asymmetric Synthesis and the Role of Chiral Building Blocks

(S)-Formetorex can be considered a chiral building block as it provides a readily available source of the (S)-1-phenylpropan-2-amino scaffold after deprotection of the formyl group. The formyl group serves as a protecting group for the amine, which can be removed under acidic or basic conditions to liberate the free amine for further synthetic transformations.

The general principle of using a chiral building block in asymmetric synthesis is to transfer the chirality of the building block to a new, more complex molecule. This is a fundamental strategy in the synthesis of enantiomerically pure pharmaceuticals.

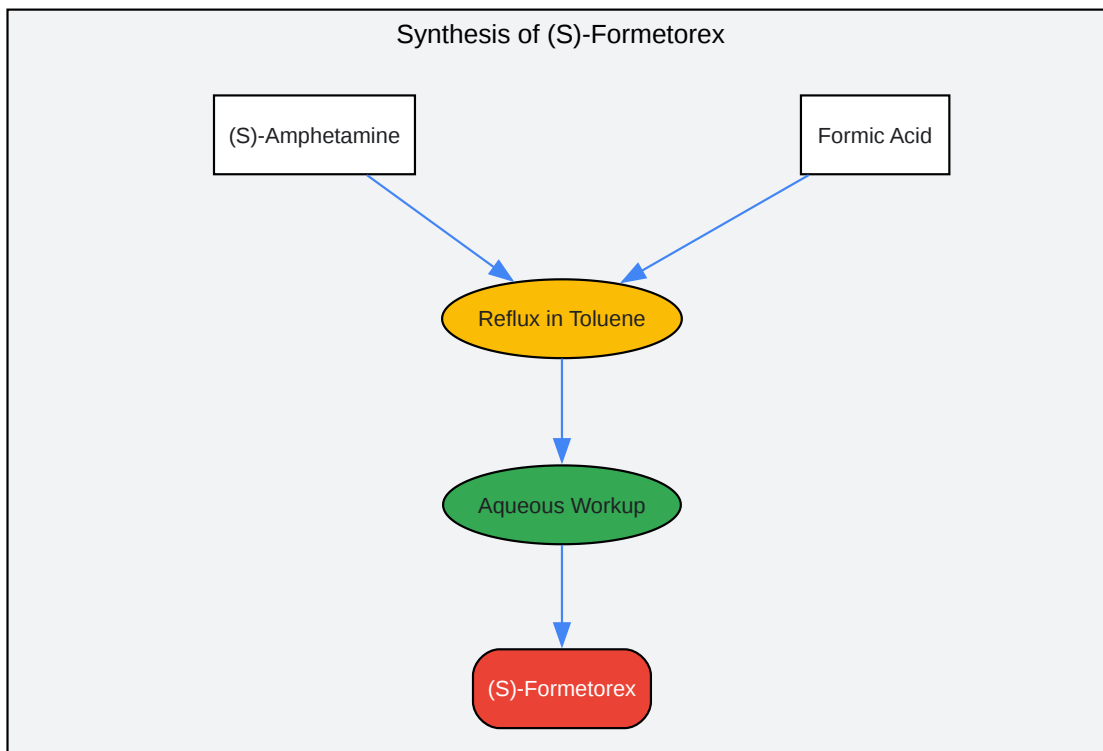
Determination of Enantiomeric Purity

The enantiomeric purity of (S)-Formetorex and its precursors is crucial. The most common methods for determining enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents or chiral derivatizing agents.^{[1][2][3][4]}

Biological Context

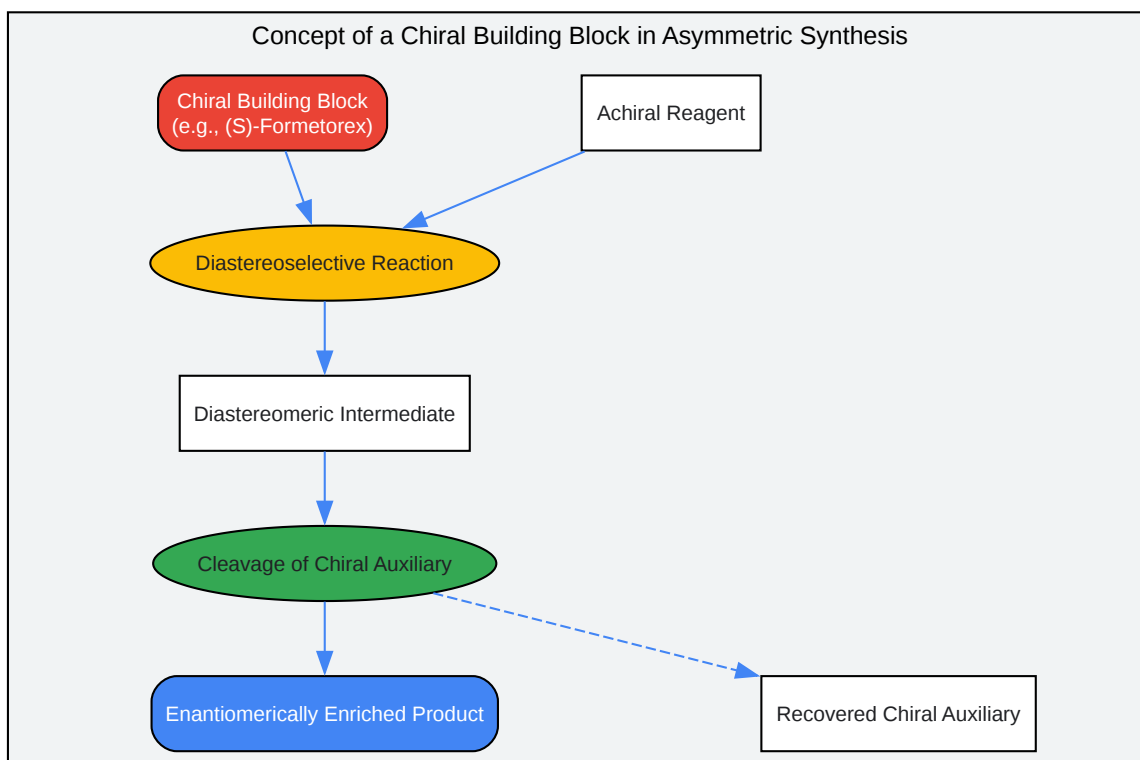
While formetorex itself was investigated as an anorectic, it was never marketed.^[2] The primary interest in N-formylated compounds in a pharmaceutical context often relates to their role as intermediates in drug synthesis or as prodrugs. The formyl group can modify the pharmacokinetic properties of a parent amine. The biological activity of any compound derived from (S)-formetorex would be highly dependent on the nature of the final molecule.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (S)-Formetorex.



[Click to download full resolution via product page](#)

Caption: General schematic of a chiral building block in synthesis.

Conclusion

(S)-Formetorex, while not a widely documented chiral auxiliary, represents a valuable chiral building block due to its straightforward synthesis from the readily available (S)-amphetamine. Its utility lies in providing a protected chiral amine scaffold for the construction of more complex, enantiomerically pure molecules. Further research into the diastereoselective reactions of (S)-formetorex derivatives could unveil its full potential in asymmetric synthesis and drug discovery. The protocols and concepts outlined in this guide provide a foundational understanding for researchers interested in exploring the applications of this and similar chiral formamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. uma.es [uma.es]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- To cite this document: BenchChem. [(S)-Formetorex: A Technical Guide to a Chiral Building Block]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15181058#formetorex-s-as-a-chiral-building-block>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com